![molecular formula C15H17N3OS B2353932 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone CAS No. 2034553-97-2](/img/structure/B2353932.png)

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

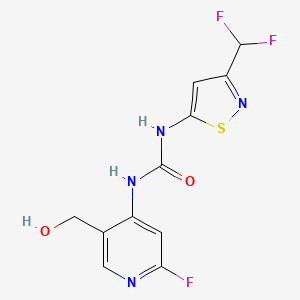

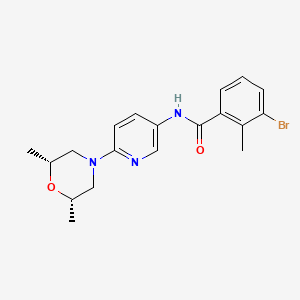

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C15H17N3OS and its molecular weight is 287.38. The purity is usually 95%.

BenchChem offers high-quality 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cancer Therapy

Thiophene derivatives have been studied as novel PI3Kα/mTOR dual inhibitors for cancer therapy. They have shown moderate to excellent anti-tumor activities against various cancer cell lines .

Material Science

Thiophene-mediated molecules play a significant role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors, which is crucial for extending the life of metals in various environments .

Antimicrobial Activity

Thiophene derivatives exhibit high antimicrobial activity against various microbial infections and are being explored for new antimicrobial agents .

Analgesic and Anti-inflammatory Applications

Some thiophene derivatives show analgesic and anti-inflammatory activities, which could be beneficial in developing new medications for pain and inflammation management .

Antihypertensive Activity

Thiophene compounds have been associated with antihypertensive effects, suggesting potential use in treating high blood pressure .

Antitumor Activity

Apart from their role in cancer therapy as PI3Kα/mTOR inhibitors, thiophene derivatives also show promise in other antitumor activities .

Light-Emitting Diodes (LEDs) Fabrication

Thiophene derivatives are used in the fabrication of LEDs due to their favorable electronic properties .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are key players in cell growth, proliferation, and survival .

Mode of Action

The compound acts as a dual inhibitor of PI3Kα and mTOR. It binds to these targets, inhibiting their activity and leading to a decrease in the phosphorylation of AKT, a downstream effector in the PI3K/Akt/mTOR pathway .

Biochemical Pathways

The PI3K/Akt/mTOR pathway is a critical signaling pathway in cells. When this pathway is inhibited, it leads to a decrease in cell growth and proliferation, and an increase in apoptosis .

Result of Action

The compound has shown significant anti-tumor activity against several cancer cell lines, including A549, MCF-7, and Hela. It induces cell cycle arrest at the G0/G1 phase and stimulates apoptosis .

Propiedades

IUPAC Name |

2-thiophen-2-yl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3OS/c19-15(9-11-3-2-8-20-11)17-6-7-18-14(10-17)12-4-1-5-13(12)16-18/h2-3,8H,1,4-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZDARBIDQMPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3CN(CCN3N=C2C1)C(=O)CC4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B2353850.png)

![{7-Chlorobicyclo[4.1.0]heptan-7-yl}trimethylsilane](/img/structure/B2353852.png)

![Tert-butyl 4-[2-[[2-[(4-chlorophenyl)methylamino]-2-oxoacetyl]amino]ethyl]piperazine-1-carboxylate](/img/structure/B2353853.png)

![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2353859.png)

![Methyl 2-tert-butyl-5-(thiophene-2-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2353860.png)

![5-[(4-Methoxyanilino)methylene]-3-(4-phenoxyphenyl)-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2353867.png)